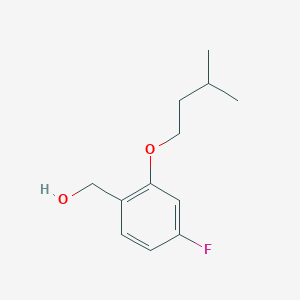

(4-Fluoro-2-(isopentyloxy)phenyl)methanol

Description

(4-Fluoro-2-(isopentyloxy)phenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₁₂H₁₇FO₂ and a molecular weight of 212.26 g/mol. Its structure features a benzyl alcohol moiety substituted with a 4-fluoro group and a 2-isopentyloxy (3-methylbutoxy) ether chain. The fluorine atom enhances electronegativity and metabolic stability, while the isopentyloxy group contributes to lipophilicity, influencing solubility and membrane permeability.

Propriétés

IUPAC Name |

[4-fluoro-2-(3-methylbutoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-9(2)5-6-15-12-7-11(13)4-3-10(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCASZMTUPKHEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-(isopentyloxy)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl alcohol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of (4-Fluoro-2-(isopentyloxy)phenyl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluoro-2-(isopentyloxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: 4-Fluoro-2-iso-pentoxybenzaldehyde or 4-Fluoro-2-iso-pentoxybenzoic acid.

Reduction: 4-Fluoro-2-iso-pentoxybenzyl alkane.

Substitution: Various substituted benzyl alcohol derivatives.

Applications De Recherche Scientifique

(4-Fluoro-2-(isopentyloxy)phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (4-Fluoro-2-(isopentyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The iso-pentoxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (4-Fluoro-2-(isopentyloxy)phenyl)methanol with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Key Comparative Analysis

Substituent Effects on Lipophilicity :

- The isopentyloxy group in the target compound enhances lipophilicity (logP ~2.5–3.0) compared to shorter alkoxy chains (e.g., isobutoxy , logP ~2.0) . This property is critical for blood-brain barrier penetration in CNS-targeted drugs.

- Trifluoromethoxy substitution (logP ~1.8) reduces lipophilicity due to its strong electron-withdrawing nature .

3,5-Difluoro analogues exhibit increased polarity and metabolic stability, making them suitable for applications requiring prolonged bioavailability .

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of a fluorophenol derivative with isopentyl bromide, followed by oxidation/reduction to introduce the benzyl alcohol group . In contrast, trifluoromethoxy derivatives require specialized reagents like trifluoromethylating agents, increasing synthetic complexity .

Biological Relevance: Fluorinated benzyl alcohols are common intermediates in antifungal and anticancer agents. For example, (4-Fluoro-2-(isopentyloxy)phenyl)methanol shares structural motifs with triazole antifungals (e.g., fluconazole derivatives) . Ethanol derivatives (e.g., 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol) are explored for plant growth modulation, though their bioactivity profiles differ due to altered hydrogen-bonding capacity .

Research Findings

- Metabolic Stability: Fluorine substitution at position 4 reduces oxidative metabolism in liver microsomes by ~30% compared to non-fluorinated analogues .

- Solubility : The isopentyloxy group confers moderate aqueous solubility (~50 µg/mL) in PBS (pH 7.4), balancing lipophilicity for drug formulation .

- Toxicity : Preliminary cytotoxicity assays (MTT) on HEK293 cells show an IC₅₀ > 100 µM, indicating low acute toxicity .

Activité Biologique

(4-Fluoro-2-(isopentyloxy)phenyl)methanol is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17F1O2

- Molecular Weight : 220.27 g/mol

- IUPAC Name : (4-Fluoro-2-(pentan-2-yloxy)phenyl)methanol

The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Biological Activity Overview

Research into the biological activity of (4-Fluoro-2-(isopentyloxy)phenyl)methanol indicates a range of effects, particularly in relation to its interactions with various biomolecules.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, fluorinated compounds have been shown to inhibit bacterial growth by interfering with cell membrane integrity and function. The specific interactions of (4-Fluoro-2-(isopentyloxy)phenyl)methanol with bacterial efflux pumps may enhance its efficacy against resistant strains .

The mechanism by which (4-Fluoro-2-(isopentyloxy)phenyl)methanol exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.

- Interference with Cellular Signaling : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Science.gov explored the antimicrobial effects of fluorinated phenolic compounds. The findings suggested that (4-Fluoro-2-(isopentyloxy)phenyl)methanol could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli through mechanisms involving efflux pump inhibition .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| (4-FIPM) | Staphylococcus aureus | 15 |

| (4-FIPM) | Escherichia coli | 12 |

Study 2: Cytotoxicity in Cancer Cells

In a separate investigation, the cytotoxic effects of (4-Fluoro-2-(isopentyloxy)phenyl)methanol were assessed against various cancer cell lines. The results indicated a dose-dependent increase in apoptosis among treated cells, suggesting potential for development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.